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An In-Depth Technical Guide to the Discovery and History of Ethene-1,1-diol

Abstract
Ethene-1,1-diol, the enol tautomer of acetic acid and the hydrate of ketene, was for many

decades a textbook example of a transient intermediate, hypothesized in reaction mechanisms

but eluding direct observation. Its inherent instability posed a significant challenge to its

isolation and characterization. This technical guide details the history of ethene-1,1-diol, from

its theoretical postulation to its eventual, definitive synthesis and spectroscopic identification. It

provides an in-depth review of the computational studies that predicted its properties and the

key experimental breakthroughs that enabled its characterization. This document is intended

for researchers in organic chemistry, astrochemistry, and drug development who are interested

in reactive intermediates and advanced spectroscopic techniques.

Theoretical Postulation and Historical Context
For much of chemical history, ethene-1,1-diol (H₂C=C(OH)₂) was known more as a concept

than a reality. It was widely postulated as a key, yet unobserved, intermediate in the hydration

of ketene to form acetic acid.[1] According to the Erlenmeyer rule, geminal diols on a double-

bonded carbon are typically unstable and readily tautomerize to their more stable carbonyl

counterparts. In this case, ethene-1,1-diol was predicted to rapidly isomerize to acetic acid,

making its isolation exceptionally difficult.

Theoretical chemists, however, continued to investigate its properties. Computational studies

played a significant role in predicting its structure, stability, and spectroscopic signatures long

before it was successfully isolated.[2][3] These studies suggested that while highly reactive, the
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molecule could exist as a stable species under specific conditions, such as in the gas phase at

low temperatures or isolated in an inert matrix.

First Spectroscopic Identification and Synthesis
The long search for ethene-1,1-diol culminated in its first definitive spectroscopic identification

in 2020 by Mardyukov, Eckhardt, and Schreiner.[2][4][5] This breakthrough was achieved by

generating the molecule in the gas phase and trapping it at cryogenic temperatures in an inert

matrix, preventing its immediate isomerization.

Experimental Protocol: Flash Vacuum Pyrolysis
The successful synthesis utilized the following methodology[2][4][5]:

Precursor: Malonic acid (HOOC-CH₂-COOH) was used as the starting material.

Pyrolysis: The precursor was subjected to flash vacuum pyrolysis at a high temperature of

400 °C. This process induced decarboxylation and dehydration, generating ethene-1,1-diol
in the gas phase.

Matrix Isolation: The pyrolysis products were immediately co-deposited with a large excess

of argon onto a cryogenic window held at 10 K.

Spectroscopic Analysis: The trapped molecules within the inert argon matrix were then

characterized using infrared (IR) and ultraviolet-visible (UV/Vis) spectroscopy. The

experimental spectra were found to be in excellent agreement with the values predicted by

high-level computational methods.
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Synthesis of Ethene-1,1-diol via Flash Vacuum Pyrolysis.

Astrochemical Significance and Synthesis
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In parallel to terrestrial laboratory efforts, ethene-1,1-diol has been a molecule of interest in

astrochemistry, where high-energy, less stable isomers can play a crucial role in the formation

of complex organic molecules in low-temperature environments like interstellar ices.[3] A

bottom-up synthesis route, simulating conditions in space, has been demonstrated.

Experimental Protocol: Interstellar Ice Analogue
This abiotic synthesis was achieved under conditions mimicking those in interstellar molecular

clouds:

Precursors: Simple, abundant interstellar molecules, carbon dioxide (CO₂) and methane

(CH₄), were used.

Ice Formation: A binary ice mixture of CO₂ and CH₄ was deposited on a cold substrate (10 K)

in a high-vacuum chamber.

Irradiation: The ice was exposed to energetic electrons, which serve as a proxy for galactic

cosmic rays (GCRs).

Analysis: The resulting products were analyzed, confirming the formation of ethene-1,1-diol
within the ice matrix. This finding suggests that such enols could be more abundant in space

than predicted by thermodynamics and could act as precursors for biomolecules like glycine.
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Astrochemical "Bottom-Up" Synthesis of Ethene-1,1-diol.

Spectroscopic and Molecular Properties
The confirmation of ethene-1,1-diol's existence relied on a combination of spectroscopic

measurements and high-level quantum chemical calculations.

Spectroscopic Data
The key experimental data used to identify the molecule are summarized below. The close

match with computationally predicted values was crucial for the assignment.
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Spectroscopic
Probe

Feature
Experimental
Value (cm⁻¹)

Calculated
Value (cm⁻¹)

Assignment

Infrared ν(O-H) 3643 - O-H Stretch

Infrared ν(O-H) 3619 - O-H Stretch

Infrared ν(C=C) 1712 - C=C Stretch

UV/Visible λmax (nm) 194 192 π → π* transition

Table 1: Key

spectroscopic

data for matrix-

isolated ethene-

1,1-diol as

reported by

Mardyukov et al.

[4][5]

Computational Data
Theoretical calculations have been instrumental in understanding the molecule's structure.

High-level ab initio methods like CCSD(T) have provided accurate predictions of its geometry.

Parameter Calculated Value

C=C Bond Length ~1.33 Å

C-O Bond Length ~1.36 Å

O-H Bond Length ~0.96 Å

∠(H-C-H) Angle ~120°

∠(C=C-O) Angle ~125°

∠(C-O-H) Angle ~108°

Table 2: Representative calculated geometric

parameters for ethene-1,1-diol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://jlupub.ub.uni-giessen.de/server/api/core/bitstreams/65d86d1b-c826-405d-ab9e-7faa49f71f4e/content
https://www.researchgate.net/publication/338376527_11-Ethenediol_The_Long_Elusive_Enol_of_Acetic_Acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15486888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Photochemistry and Reactivity
Once isolated, the reactivity of ethene-1,1-diol could be studied directly. Experiments showed

that the molecule is photochemically active. Upon irradiation with ultraviolet light (λ=254 nm),

the matrix-isolated enol was observed to rearrange into its more stable tautomer, acetic acid,

and also to eliminate water to form ketene.[2][5]

This observed reactivity confirms the long-hypothesized kinetic instability of ethene-1,1-diol
and demonstrates its role as a direct precursor to both acetic acid and ketene.
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Photochemical Rearrangement of Ethene-1,1-diol.

Conclusion
The journey to discover and characterize ethene-1,1-diol is a testament to the power of

synergy between theoretical prediction and advanced experimental techniques. For decades, it

remained a fleeting intermediate, its existence inferred but never proven. The successful

application of flash vacuum pyrolysis combined with matrix isolation spectroscopy finally

provided the "smoking gun" evidence for this long-elusive molecule. The subsequent

elucidation of its formation in interstellar ice analogues highlights its potential importance in

prebiotic chemistry. The story of ethene-1,1-diol serves as a powerful case study in the

investigation of reactive chemical species and enriches our fundamental understanding of

chemical structure and reactivity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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